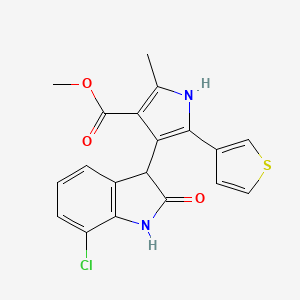![molecular formula C20H21N5O3S B11002421 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11002421.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that features a thiazole ring, an indole moiety, and an imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves the coupling of the thiazole and indole intermediates with an imidazolidinyl acetamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form corresponding amines.
Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives.
Scientific Research Applications
N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE
- N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPENTANECARBOXAMIDE
Uniqueness
N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its combination of thiazole, indole, and imidazolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-11-12(2)29-19(22-11)24-17(26)9-16-18(27)25(20(28)23-16)8-7-13-10-21-15-6-4-3-5-14(13)15/h3-6,10,16,21H,7-9H2,1-2H3,(H,23,28)(H,22,24,26) |
InChI Key |
JHCKIZJXCQKLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B11002339.png)

![6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11002353.png)
![N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)-S-methyl-L-cysteine](/img/structure/B11002354.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11002359.png)

![ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002369.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11002381.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11002383.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B11002386.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11002402.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B11002412.png)


